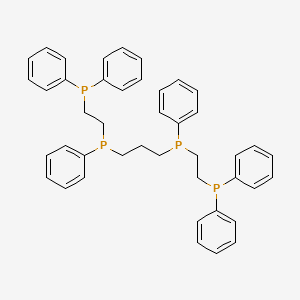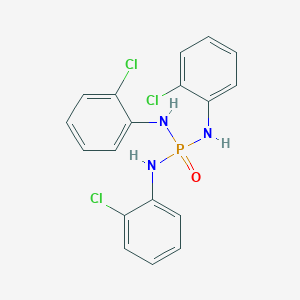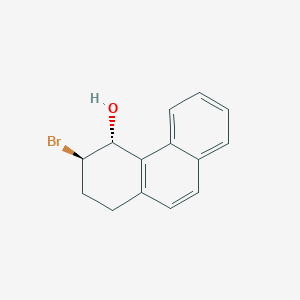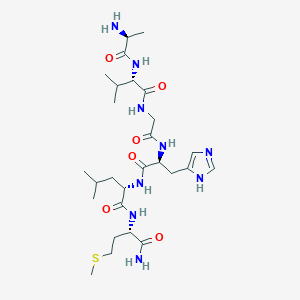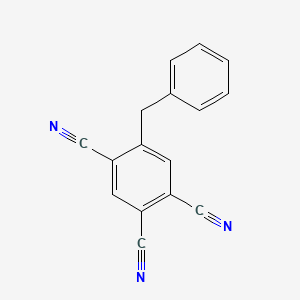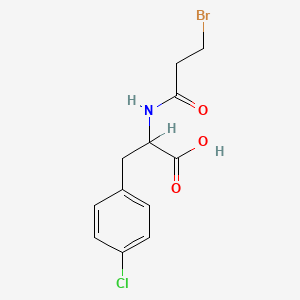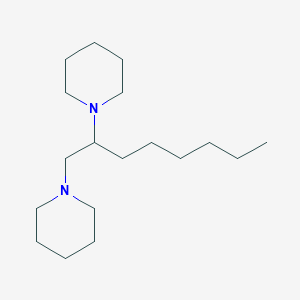
1-(1-Piperidin-1-yloctan-2-yl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Piperidin-1-yloctan-2-yl)piperidine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely recognized for its presence in various pharmaceuticals and natural alkaloids. The compound this compound is characterized by its unique structure, which includes two piperidine rings connected by an octane chain. This structural motif imparts specific chemical and biological properties to the compound, making it of interest in various scientific fields.
Vorbereitungsmethoden
The synthesis of 1-(1-Piperidin-1-yloctan-2-yl)piperidine can be achieved through several synthetic routes. One common method involves the reaction of piperidine with 1-bromo-octane under basic conditions to form the intermediate 1-(octan-2-yl)piperidine. This intermediate is then further reacted with piperidine in the presence of a suitable catalyst to yield the final product. The reaction conditions typically involve the use of solvents such as ethanol or methanol and temperatures ranging from 50°C to 100°C .
Industrial production methods for this compound may involve continuous flow reactions, which offer advantages in terms of scalability and efficiency. These methods often utilize catalysts such as palladium or rhodium to facilitate the coupling reactions, and the process parameters are optimized to achieve high yields and purity .
Analyse Chemischer Reaktionen
1-(1-Piperidin-1-yloctan-2-yl)piperidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium on carbon to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen atoms, where reagents like alkyl halides or acyl chlorides can introduce new functional groups.
Cyclization: The compound can undergo intramolecular cyclization reactions to form bicyclic structures under acidic or basic conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, toluene, and acetonitrile, as well as catalysts such as Lewis acids and transition metals. The major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
1-(1-Piperidin-1-yloctan-2-yl)piperidine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: It serves as a probe in studying the structure-activity relationships of piperidine derivatives and their interactions with biological targets.
Medicine: The compound is investigated for its potential therapeutic properties, including its use as an analgesic, anti-inflammatory, and antipsychotic agent.
Wirkmechanismus
The mechanism of action of 1-(1-Piperidin-1-yloctan-2-yl)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors in the central nervous system, modulating neurotransmitter release and signal transduction. It may also inhibit enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific biological context and the functional groups present on the compound .
Vergleich Mit ähnlichen Verbindungen
1-(1-Piperidin-1-yloctan-2-yl)piperidine can be compared with other piperidine derivatives, such as:
Piperine: A naturally occurring alkaloid found in black pepper, known for its antioxidant and anti-inflammatory properties.
Evodiamine: An alkaloid with anti-tumor and anti-inflammatory activities.
Matrine: A compound with anti-cancer and anti-microbial effects.
Berberine: An isoquinoline alkaloid with a broad spectrum of pharmacological activities.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to other piperidine derivatives.
Eigenschaften
CAS-Nummer |
59193-18-9 |
|---|---|
Molekularformel |
C18H36N2 |
Molekulargewicht |
280.5 g/mol |
IUPAC-Name |
1-(1-piperidin-1-yloctan-2-yl)piperidine |
InChI |
InChI=1S/C18H36N2/c1-2-3-4-7-12-18(20-15-10-6-11-16-20)17-19-13-8-5-9-14-19/h18H,2-17H2,1H3 |
InChI-Schlüssel |
MJFIZKJWBVWOJX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(CN1CCCCC1)N2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


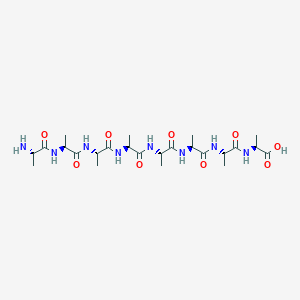
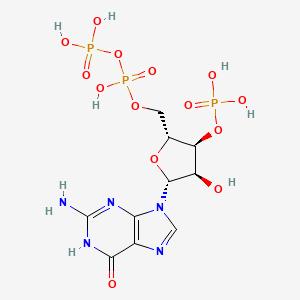
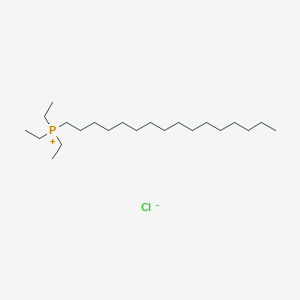
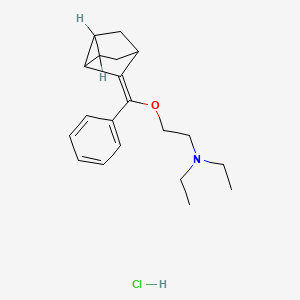
![N-[(4-chlorophenyl)carbamoyl]benzamide](/img/structure/B14626347.png)
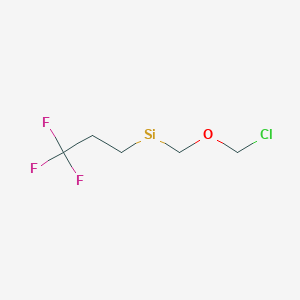
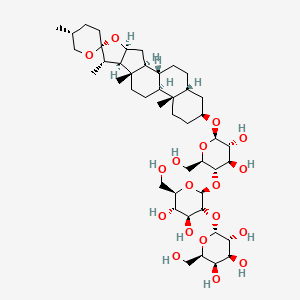
![[1-Hydroxy-2-(2-sulfosulfanylethylamino)ethyl]benzene](/img/structure/B14626358.png)
